molecular formula C19H25N3O2 B6096678 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide

Cat. No. B6096678
M. Wt: 327.4 g/mol
InChI Key: JRDYAEWHWKHFAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide, also known as DMXAA, is a small molecule that has been extensively studied for its potential use as an anticancer agent. It was first discovered in the late 1990s and has since been the subject of numerous scientific studies.

Mechanism of Action

The mechanism of action of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide is not fully understood, but it is thought to involve the activation of the immune system. This compound has been shown to stimulate the production of cytokines, which are signaling molecules that play a role in the immune response. It is believed that the cytokines produced in response to this compound help to recruit immune cells to the site of the tumor, where they can attack and destroy cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the production of nitric oxide, which is a signaling molecule that plays a role in vasodilation and immune function. This compound has also been shown to increase the production of reactive oxygen species, which are molecules that can damage cells and DNA. These effects are thought to contribute to the antitumor activity of this compound.

Advantages and Limitations for Lab Experiments

One advantage of 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide is that it has been extensively studied in preclinical models, which has provided a wealth of information about its potential use as an anticancer agent. However, one limitation of this compound is that it has not yet been approved for clinical use in humans, which limits its potential applications.

Future Directions

There are a number of future directions for research on 2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide. One area of interest is the development of new synthesis methods that can improve yield and purity. Another area of interest is the development of new formulations of this compound that can improve its pharmacokinetic properties. Additionally, there is ongoing research on the mechanism of action of this compound, which may lead to the development of new therapies that target the immune system. Finally, there is a need for clinical trials to evaluate the safety and efficacy of this compound in humans.

Synthesis Methods

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide can be synthesized through a multistep process that involves the reaction of 2,4,6-trimethylpyridine with ethyl acetoacetate, followed by the reaction of the resulting compound with mesityl chloride. The final step involves the reaction of the mesityl compound with hydrazine hydrate to form this compound. This synthesis method has been optimized over the years to improve yield and purity.

Scientific Research Applications

2-(4,6-dimethyl-2-oxo-1(2H)-pyrimidinyl)-N-mesitylbutanamide has been extensively studied for its potential use as an anticancer agent. It has been shown to have potent antitumor activity in a variety of preclinical models, including mouse models of lung, colon, breast, and prostate cancer. This compound has also been shown to enhance the effectiveness of chemotherapy and radiation therapy when used in combination with these treatments.

properties

IUPAC Name

2-(4,6-dimethyl-2-oxopyrimidin-1-yl)-N-(2,4,6-trimethylphenyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H25N3O2/c1-7-16(22-15(6)10-14(5)20-19(22)24)18(23)21-17-12(3)8-11(2)9-13(17)4/h8-10,16H,7H2,1-6H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRDYAEWHWKHFAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=C(C=C(C=C1C)C)C)N2C(=CC(=NC2=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H25N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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